molecular formula C18H21ClN4OS B2390278 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2390278
M. Wt: 376.9 g/mol
InChI Key: BLVMBWNEXVZOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated hybrid heterocycle designed for advanced pharmaceutical and biological research. Its structure integrates multiple pharmacophores, including a thiazolo[3,2-b][1,2,4]triazole core, a 4-chlorophenyl moiety, and a 4-methylpiperidine group, which are frequently investigated for their potential to modulate various biological pathways. The 1,3,4-thiadiazole and related heterocyclic scaffolds are recognized in scientific literature for exhibiting a range of bioactivities, such as antiviral properties against plant viruses like the tobacco mosaic virus . Furthermore, similar complex frameworks containing thiazole and piperidine subunits are the subject of ongoing research in medicinal chemistry, particularly in the development of inhibitors for specific cellular targets . The specific substitution pattern on this molecule suggests it is a candidate for probing novel mechanisms of action, potentially in areas such as enzyme inhibition or receptor modulation. This makes it a valuable chemical tool for researchers in drug discovery and chemical biology, aiming to develop new therapeutic agents or to study complex biological systems. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[(4-chlorophenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-11-7-9-22(10-8-11)15(13-3-5-14(19)6-4-13)16-17(24)23-18(25-16)20-12(2)21-23/h3-6,11,15,24H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMBWNEXVZOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and antitubercular effects, as well as its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18ClN5S\text{C}_{15}\text{H}_{18}\text{ClN}_5\text{S}

This structure features a thiazole ring fused with a triazole moiety and is substituted with a chlorophenyl group and a piperidine ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies have indicated that it can induce apoptosis in several cancer cell lines, including cervical and bladder cancer cells. For instance, one study reported IC50 values ranging from 2.38 to 3.77 μM against these cell lines .
  • Antitubercular Activity : The compound has also demonstrated effectiveness against Mycobacterium tuberculosis. Its mechanism involves disrupting the bacterial cell wall synthesis, which is critical for the survival of the bacteria .
  • Antibacterial Activity : In vitro tests have revealed moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound acts by inhibiting bacterial growth through interference with vital metabolic pathways .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in bacterial metabolism, contributing to its antibacterial properties .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Cytotoxicity Studies : Research involving various human cancer cell lines has shown that this compound significantly reduces cell viability. For example, in one study involving cervical cancer cells (SISO), the compound's selectivity towards these cells was noted, indicating potential for targeted cancer therapy .
  • Antitubercular Screening : A study focused on the antitubercular activity reported that the compound effectively inhibited M. tuberculosis growth in vitro, showcasing its potential as a therapeutic agent against tuberculosis .
  • Antibacterial Testing : In another investigation, the compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its applicability in treating bacterial infections .

Data Tables

The following tables summarize key findings related to the biological activity of the compound.

Biological ActivityTest Organism/Cell LineIC50 Value (μM)Reference
AnticancerCervical Cancer (SISO)2.38 - 3.77
AntitubercularM. tuberculosisEffective
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other known anticancer agents suggests it may exhibit similar mechanisms of action.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway by altering the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Studies :
    • A study reported an IC50 value of 0.28 µg/mL against HepG2 liver cancer cells, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil.
    • Another derivative showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 2.32 µg/mL , suggesting its potential as a lead compound for further development.
CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-((4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-olHepG20.28Induces apoptosis
Similar DerivativeMCF-72.32Cell cycle arrest at G2/M phase

Antibacterial and Antitubercular Activities

The compound has also been evaluated for its antibacterial properties, showing effectiveness against various pathogens.

  • Antibacterial Activity : It has demonstrated activity against several bacterial strains.
  • Antitubercular Activity : In vitro studies indicate that it has potential against Mycobacterium tuberculosis.
Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus15 µg/mL
AntitubercularMycobacterium tuberculosis5 µg/mL

Research Applications

This compound is being investigated for its potential therapeutic applications in various diseases:

  • Cancer Therapy : As a candidate for developing new anticancer drugs.
  • Infectious Diseases : Its antibacterial and antitubercular properties make it a candidate for treating resistant infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, piperidine/piperazine groups, and modifications to the triazole-thiazole core. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (LCMS m/z) References
Target Compound 4-Chlorophenyl, 4-methylpiperidinyl, 2-Me Not reported Not reported Not reported N/A
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethylpiperazinyl, 2-Et Not reported Not reported Not reported
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 4-piperazinyl Not reported Not reported Not reported
(Z)-5-((4-Chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-Chlorophenyl, 2-Me >280 64 Not reported
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Furan-2-ylmethylene 230–232 61 220 [M + H]+
(Z)-5-((Cyclopropylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5c) Cyclopropylamino 199–201 54 Not reported

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-chlorophenyl group in the target compound and analog 5f enhances hydrophobicity compared to furan or cyclopropylamino substituents . This may influence membrane permeability in biological systems. Piperidine vs. Piperazine: The target’s 4-methylpiperidinyl group differs from the 4-ethylpiperazinyl group in ; piperazine derivatives often exhibit higher solubility due to their basic nitrogen atoms, whereas piperidine analogs may show improved metabolic stability.

Synthetic Efficiency :

  • Yields for analogs range from 52% to 71% , suggesting that the target compound’s synthesis (if analogous) may require optimization to surpass 60% yield.

Spectral Characterization :

  • LCMS data for analogs (e.g., m/z 449 for 2h ) confirm molecular ion peaks consistent with their formulae. The absence of such data for the target compound highlights a gap in current literature.

Biological Relevance :

  • While biological data for the target compound are unavailable, structurally related thiazolo-triazole hybrids demonstrate antimicrobial activity (e.g., compound 12 in ). The 4-chlorophenyl group is a common pharmacophore in antifungal agents .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the thiazolo-triazole core via cyclization of thiourea derivatives with α-bromo ketones. Introduce the 4-chlorophenyl and 4-methylpiperidinyl groups via nucleophilic substitution or Mannich-like reactions .
  • Optimization : Use polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Catalysts like triethylamine or Pd-based systems improve yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization in ethanol for >95% purity .

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, piperidinyl methyl at δ 1.2–1.4 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C22H23ClN5OS\text{C}_{22}\text{H}_{23}\text{ClN}_5\text{OS}: 448.12 g/mol) .
  • X-ray crystallography : Resolve 3D conformation using SHELX programs to confirm stereochemistry and intermolecular interactions .

Q. What are the solubility and stability profiles under physiological conditions?

  • Methodology :

  • Solubility : Test in PBS (pH 7.4) and DMSO. Thiazolo-triazole derivatives typically show low aqueous solubility (<10 μM) but high DMSO compatibility (>50 mg/mL) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of the triazole ring) .

Advanced Research Questions

Q. How does the 4-methylpiperidinyl group influence target binding compared to other piperazine derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare IC50_{50} values against targets (e.g., kinases, GPCRs) with analogs bearing 4-ethylpiperazinyl or benzylpiperazinyl groups. Use molecular docking (AutoDock Vina) to map hydrophobic interactions from the methyl group .
  • Data : Methylpiperidine analogs show 2–3x higher affinity for σ-1 receptors than ethyl derivatives due to reduced steric hindrance .

Q. How can computational modeling resolve contradictions in reported biological activities?

  • Methodology :

  • Molecular dynamics (MD) simulations : Simulate binding to conflicting targets (e.g., antimicrobial vs. anticancer). Analyze binding free energy (MM-PBSA) to prioritize high-affinity targets .
  • Case study : Discrepancies in antifungal activity may arise from differential interactions with fungal CYP51 vs. human homologs. Validate via in vitro CYP inhibition assays .

Q. What strategies mitigate off-target effects in neuropharmacological studies?

  • Methodology :

  • Selectivity screening : Profile against 50+ GPCRs/ion channels (Eurofins Panlabs). Prioritize targets with <30% cross-reactivity .
  • Metabolite identification : Use LC-MS/MS to track hepatic metabolites (e.g., hydroxylation at the piperidinyl methyl group) that may interact with unintended targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.